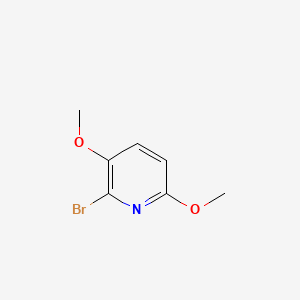

2-Bromo-3,6-dimethoxypyridine

Beschreibung

Contextualization within Halogenated Pyridine (B92270) Chemistry and its Significance as a Synthetic Scaffold

Halogenated pyridines are crucial building blocks in organic synthesis. nih.gov The carbon-halogen bond serves as a versatile handle for a variety of chemical transformations, including nucleophilic substitution and metal-catalyzed cross-coupling reactions. nih.goveurekalert.org This allows for the precise and controlled introduction of diverse functional groups, enabling the construction of complex molecular architectures. eurekalert.org The position and nature of the halogen, along with other substituents on the pyridine ring, dictate the molecule's reactivity. For instance, the electron-withdrawing nature of the bromine atom in 2-Bromo-3,6-dimethoxypyridine, combined with the electron-donating effect of the two methoxy (B1213986) groups, creates a unique electronic environment that influences its reaction pathways.

The pyridine nitrogen atom itself can act as a hydrogen bond acceptor and can be protonated or coordinated to metal centers, further expanding the synthetic possibilities. frontiersin.org The strategic placement of a bromine atom at the 2-position, adjacent to the nitrogen, and methoxy groups at the 3- and 6-positions, provides multiple points for synthetic diversification. This substitution pattern is particularly valuable in medicinal chemistry, where subtle changes to a molecule's structure can lead to significant improvements in its pharmacological profile. frontiersin.org

Research Gaps and Emerging Opportunities Pertaining to this compound

While the broader field of halogenated pyridine chemistry is well-established, the specific landscape of this compound presents several untapped areas for investigation. Much of the current research focuses on its role as a synthetic intermediate. However, a deeper understanding of its own potential biological activity remains an area ripe for exploration. The unique arrangement of its functional groups suggests potential interactions with biological targets that have yet to be fully investigated.

Furthermore, the development of more efficient and sustainable synthetic routes to this compound and its derivatives is an ongoing challenge. While methods for its synthesis exist, often involving the bromination of 3,6-dimethoxypyridine, there is a continuous need for methodologies that offer higher yields, greater selectivity, and a reduced environmental footprint. Exploring novel catalytic systems and reaction conditions could unlock more efficient pathways to this valuable compound.

Emerging opportunities lie in its application in materials science and coordination chemistry. The electronic properties conferred by its substituents could be harnessed in the design of novel functional materials with specific optical or electronic characteristics. evitachem.com Additionally, its potential as a ligand in coordination chemistry for the development of new catalysts or metal-organic frameworks is an area that warrants further investigation.

Scope and Objectives of Focused Chemical Research on this compound

Focused research on this compound is driven by several key objectives. A primary goal is the comprehensive characterization of its chemical reactivity. This involves systematically exploring its behavior in a wide range of chemical reactions, including nucleophilic aromatic substitution, cross-coupling reactions, and transformations of the methoxy groups. Understanding the regioselectivity and stereoselectivity of these reactions is crucial for its effective utilization as a synthetic building block.

Another major objective is the expansion of its synthetic utility. This includes developing new and efficient methods for its preparation and using it as a starting material for the synthesis of more complex and potentially bioactive molecules. Researchers are actively investigating its use in the synthesis of novel heterocyclic systems and as a key fragment in the assembly of drug candidates. frontiersin.org

Finally, a significant aspect of current research is the elucidation of its structure-activity relationships. By systematically modifying its structure and evaluating the impact on its chemical and biological properties, researchers aim to gain a deeper understanding of how its molecular architecture governs its function. This knowledge is essential for the rational design of new molecules with desired properties, whether for pharmaceutical, agrochemical, or materials science applications.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈BrNO₂ |

| Molecular Weight | 218.05 g/mol |

| Appearance | Solid, semi-solid, or liquid |

| Storage Temperature | Inert atmosphere, room temperature |

Table 2: Key Reactions of this compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | The bromine atom at the 2-position is susceptible to displacement by various nucleophiles. |

| Suzuki Coupling | The carbon-bromine bond can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form new carbon-carbon bonds. frontiersin.org |

| Oxidation | The methoxy groups can potentially be oxidized to other functional groups under specific conditions. |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-3,6-dimethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c1-10-5-3-4-6(11-2)9-7(5)8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMCFWNOIAZLZSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716542 | |

| Record name | 2-Bromo-3,6-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211525-11-9 | |

| Record name | 2-Bromo-3,6-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 3,6 Dimethoxypyridine and Its Precursors

Regioselective Bromination Strategies for Dimethoxypyridine Derivatives

The placement of a bromine atom at a specific position on the dimethoxypyridine ring is a critical step. The electron-donating nature of the methoxy (B1213986) groups directs the electrophilic substitution, but controlling the reaction to achieve monosubstitution at the desired C2 position is paramount.

Halogenation with N-Bromosuccinimide (NBS) and Related Reagents

N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of activated aromatic rings, including pyridine (B92270) derivatives. researchgate.netthieme-connect.comresearchgate.net Its advantage over molecular bromine lies in its ability to provide a low, constant concentration of bromine radicals, which can lead to more controlled reactions. wikipedia.orgmasterorganicchemistry.com For dimethoxypyridines, the position of the methoxy groups significantly influences the outcome of the bromination.

In the case of 2,6-dimethoxypyridine (B38085), bromination with NBS in a solvent like acetonitrile (B52724) has been shown to afford 3-bromo-2,6-dimethoxypyridine (B88038) with high regioselectivity and in nearly quantitative yields. researchgate.netthieme-connect.com This highlights the strong activating effect of the methoxy groups, directing the incoming electrophile to the C3 position. The reactivity of substituted pyridines towards NBS generally follows the order of amino > hydroxy > methoxy. researchgate.netresearchgate.netthieme-connect.de

Controlled Bromination of Dimethoxypyridines

Achieving controlled bromination is essential to prevent the formation of di- or poly-brominated byproducts. The choice of brominating agent, solvent, and temperature are crucial parameters. For instance, the synthesis of 2-Bromo-3,6-dimethoxypyridine often starts from 3,6-dimethoxypyridine. The bromination is typically performed using reagents like bromine (Br2) or N-bromosuccinimide (NBS) in a suitable solvent such as dichloromethane (B109758) or acetic acid at a controlled temperature to favor selective bromination at the 2-position.

Similarly, the bromination of 2,4-dimethoxypyridine (B102433) to 5-bromo-2,4-dimethoxypyridine (B1288186) is commonly achieved using NBS in acetonitrile under an inert atmosphere. Optimization of these conditions, such as the choice between dichloromethane and acetonitrile, can significantly impact the yield and purity of the final product.

Alkoxylation and Etherification Methods for Pyridine Ring Functionalization

The introduction of methoxy groups onto the pyridine ring is typically achieved through alkoxylation or etherification reactions, often starting from hydroxypyridines. The Williamson ether synthesis is a classic and widely used method for preparing ethers, including methoxypyridines. scirp.orgscirp.org This reaction involves the deprotonation of a hydroxypyridine to form a pyridinolate anion, which then acts as a nucleophile to attack a methylating agent, such as methyl iodide.

For example, the synthesis of 2-bromo-3-methoxypyridine (B21398) can be achieved by reacting 2-bromo-3-pyridinol with methyl iodide in the presence of a base like potassium hydroxide (B78521) in a solvent such as DMSO. prepchem.com A similar approach involves using sodium methoxide (B1231860) in methanol. google.com

Modern variations of etherification aim for more environmentally benign conditions. For instance, using micelle-forming surfactants in aqueous media can replace traditional organic solvents and strong acids. scirp.orgscirp.org Furthermore, catalyst- and base-free N-alkylation of 2-hydroxypyridines with organohalides has been developed, offering a highly selective route to N-substituted 2-pyridones, though O-alkylation to form alkoxypyridines can be a competing reaction. researchgate.net

The functionalization of pyridine N-oxides also presents a viable route for introducing alkoxy groups. researchgate.net These reactions can proceed under mild conditions and offer high chemo- and regioselectivity. researchgate.net

Multistep Synthesis from Readily Available Pyridine Precursors

The synthesis of this compound often involves a multistep sequence starting from more common pyridine derivatives. A common precursor is 3-hydroxypyridine (B118123). google.com A typical synthetic route involves the initial bromination of 3-hydroxypyridine to yield 2-bromo-3-hydroxypyridine (B45599). google.com This intermediate is then subjected to etherification to introduce the methoxy group at the 3-position. The second methoxy group at the 6-position is often introduced at a later stage, potentially from a precursor like 2,6-dichloropyridine-3-carboxylic acid. pharm.or.jp

An illustrative multistep synthesis could involve:

Bromination: Reaction of 3-hydroxypyridine with bromine in an aqueous sodium hydroxide solution to form 2-bromo-3-hydroxypyridine. google.com

Etherification: Methylation of 2-bromo-3-hydroxypyridine using a methylating agent like methyl iodide and a base to yield 2-bromo-3-methoxypyridine. prepchem.comgoogle.com

Introduction of the second methoxy group: This can be a more complex step, potentially involving nucleophilic substitution on a dihalopyridine precursor. For instance, starting from a 2,6-dihalopyridine, sequential substitution with methoxide can be employed.

The table below outlines a general multi-step synthetic approach.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 3-Hydroxypyridine | Br2, NaOH(aq), 10-15°C | 2-Bromo-3-hydroxypyridine |

| 2 | 2-Bromo-3-hydroxypyridine | CH3I, KOH, DMSO, 55-60°C | 2-Bromo-3-methoxypyridine |

| 3 | Precursor with a leaving group at C6 | NaOMe, MeOH | This compound |

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side products. Key parameters that are often fine-tuned include the choice of solvent, temperature, reaction time, and the stoichiometry of the reagents.

In the bromination step, using N-bromosuccinimide (NBS) is often preferred over elemental bromine to achieve higher selectivity. The choice of solvent, such as acetonitrile or dichloromethane, can also influence the reaction's outcome. For the etherification step, careful control of temperature and the choice of base are important to favor O-alkylation over potential side reactions.

Recent advancements have focused on developing more efficient and environmentally friendly protocols. For example, photoinitiated allylic bromination using LED lamps has been shown to significantly reduce reaction times compared to traditional thermal initiation. rsc.org While not directly applied to pyridine bromination in the cited study, such innovative approaches could potentially be adapted.

The table below summarizes key optimization parameters from related syntheses.

| Reaction | Parameter | Variation | Effect on Yield/Selectivity | Reference |

| Bromination of 2,4-dimethoxypyridine | Solvent | Dichloromethane vs. Acetonitrile | Affects yield and purity | |

| Etherification of 2-bromo-3-pyridinol | Base/Solvent | KOH/DMSO | Effective for methylation | prepchem.com |

| Etherification of 2-bromo-3-pyridone | Base/Solvent | Na/MeOH then CH3I/DMF | Yield of 80% for 2-bromo-3-methoxypyridine | google.com |

| Allylic Bromination (analogous) | Initiation | Thermal vs. Photo (365 nm LED) | Photoinitiation drastically reduces reaction time | rsc.org |

Mechanistic Insights into Key Synthetic Transformations to this compound

The synthesis of this compound involves fundamental organic reactions, each with a distinct mechanism.

The regioselective bromination of a dimethoxypyridine is an electrophilic aromatic substitution reaction. The electron-donating methoxy groups activate the pyridine ring towards electrophilic attack and direct the incoming electrophile (bromonium ion or its equivalent) to specific positions. In the case of 3,6-dimethoxypyridine, the C2 and C4 positions are activated. The precise outcome depends on the interplay of electronic and steric factors.

The etherification of a hydroxypyridine precursor via the Williamson synthesis proceeds through an SN2 mechanism. A strong base deprotonates the hydroxyl group to form a pyridinolate anion, which then acts as a nucleophile, attacking the electrophilic carbon of a methylating agent (e.g., methyl iodide) and displacing the leaving group.

In reactions involving N-bromosuccinimide (NBS) , the mechanism can be either radical or electrophilic depending on the reaction conditions. wikipedia.org In the presence of a radical initiator or light, a radical chain mechanism is often operative, which is common for allylic and benzylic brominations. wikipedia.orgmasterorganicchemistry.com For the bromination of activated aromatic rings like dimethoxypyridines, an electrophilic pathway is more likely, where NBS serves as a source of electrophilic bromine.

Understanding these mechanisms is crucial for predicting reaction outcomes, controlling regioselectivity, and optimizing reaction conditions to achieve the desired synthesis of this compound efficiently and with high purity.

Sustainable and Green Chemistry Approaches in Bromopyridine Synthesis

The growing emphasis on environmental stewardship in chemical manufacturing has spurred the development of sustainable and green methodologies for the synthesis of halogenated heterocycles, including bromopyridines. These approaches aim to mitigate the environmental impact of traditional synthetic routes, which often rely on hazardous reagents, harsh reaction conditions, and volatile organic solvents. Key principles of green chemistry, such as the use of safer solvents, catalysis, energy efficiency, and atom economy, are being increasingly integrated into the synthesis of bromopyridine derivatives.

Research into greener synthetic pathways for bromopyridines focuses on several key areas: the use of less hazardous brominating agents, the development of catalyst-free and metal-free reactions, the implementation of alternative energy sources like microwave irradiation and electrochemistry, and the use of environmentally benign solvents such as water or ethanol (B145695).

Alternative Brominating Agents and Catalysts

Traditional bromination of pyridines can require corrosive and toxic molecular bromine and high temperatures. acs.org Green chemistry seeks to replace these hazardous materials with safer alternatives. N-Bromosuccinimide (NBS) has emerged as a superior brominating reagent because it is less hazardous, easier to handle, and can be used in solvent-free and eco-friendly syntheses. scirp.org For instance, a catalyst-free, green protocol for the monobromination of pyridine-2,6-bis(1,3-dicarbonyl) derivatives using NBS has been developed, resulting in high yields and eco-friendly isolation procedures. scirp.org

Other innovative and safer halogen sources include sodium bromite (B1237846) (NaBrO₂), which has been used for the C3-bromination of imidazo[1,2-a]pyridines in a metal-free approach under acidic conditions. researchgate.net The use of inexpensive and safe bromine salts, such as tetra-n-butylammonium bromide (TBABr), has also been explored in electrochemical bromination protocols. acs.orgnih.govacs.org

Electrochemical and Photochemical Methods

Electrochemical synthesis represents a promising green approach as it avoids the need for chemical oxidants and can often be performed under mild conditions. mdpi.com A sustainable electrochemical protocol for the meta-bromination of pyridine derivatives has been developed using inexpensive and safe bromine salts at room temperature without the need for catalysts or oxidants. acs.orgnih.govacs.org This method is scalable and generates hydrogen as a clean byproduct. acs.org

Photocatalysis is another emerging green technique. For example, the reductive coupling of bromopyridines has been achieved by coupling the reaction with the light-induced oxidative half-reaction of water splitting, using a Pd/graphite phase carbon nitride photocatalyst and visible light. mdpi.com This method allows water to serve as the reducing agent, presenting a cleaner procedure for creating bipyridine skeletons from bromopyridine precursors. mdpi.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis is a well-established green chemistry tool that often leads to dramatically reduced reaction times, increased yields, and purer products compared to conventional heating methods. mdpi.comnih.gov This technique has been successfully applied to the synthesis of various pyridine derivatives. For example, an efficient synthesis of 3-cyanopyridine (B1664610) derivatives was achieved in 5-7 minutes with yields of 90-94% under microwave irradiation, compared to 6-9 hours and lower yields with conventional heating. nih.gov The use of ethanol as a greener solvent further enhances the environmental credentials of this approach. researchgate.netnih.gov

Use of Greener Solvents

Replacing hazardous and volatile organic solvents is a cornerstone of green chemistry. The development of reactions in environmentally benign solvents like water or ethanol is highly desirable. researchgate.netacs.org Researchers have developed a base-promoted selective amination of polyhalogenated pyridines using water as the solvent, highlighting a move away from traditional organic solvents. acs.org Similarly, protocols using ethanol as a solvent for halogenation reactions have been reported, which, when combined with microwave assistance, provide a sustainable and eco-friendly method. researchgate.net In some cases, solvent-free, or neat, conditions have been achieved, for instance in the mechanochemical grinding synthesis of N-substituted amines or copper-catalyzed reactions to form indolizines, which minimizes waste and environmental impact. mdpi.com

The following tables summarize research findings on sustainable approaches applicable to bromopyridine synthesis.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyridine Derivatives

| Compound | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 5a (a 3-cyanopyridine derivative) | Microwave Irradiation (Method A) | 7 min | 93 | nih.gov |

| Conventional Heating (Method B) | 6 h | 84 | ||

| 5b (a 3-cyanopyridine derivative) | Microwave Irradiation (Method A) | 7 min | 94 | nih.gov |

| Conventional Heating (Method B) | 8 h | 83 | ||

| 5c (a 3-cyanopyridine derivative) | Microwave Irradiation (Method A) | 5 min | 90 | nih.gov |

| Conventional Heating (Method B) | 9 h | 73 |

Table 2: Green Bromination Approaches for Pyridine and Related Heterocycles

| Substrate Type | Brominating Agent/System | Key Green Features | Yield Range (%) | Reference |

|---|---|---|---|---|

| Pyridine-2,6-bis(1,3-dicarbonyls) | N-Bromosuccinimide (NBS) | Catalyst-free, solvent-free option, safer reagent | High | scirp.org |

| Pyridine derivatives | TBABr / Electrochemistry | Catalyst and oxidant-free, mild conditions, uses safe bromine salts | 28-95 | acs.orgnih.govacs.org |

| Imidazo[1,2-a]pyridines | Sodium bromite (NaBrO₂) | Metal-free, uses inexpensive halogen source | 64-92 | researchgate.net |

| Various Heterocycles | TBAB / Oxone / Microwave | Greener solvent (EtOH), microwave energy source, low-cost reagents | 90-95 | researchgate.net |

Reactivity and Derivatization Strategies of 2 Bromo 3,6 Dimethoxypyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Bromo-3,6-dimethoxypyridine

Nucleophilic aromatic substitution (SNAr) is a key reaction class for modifying aromatic rings like pyridine (B92270). researchgate.net The bromine atom on this compound can be displaced by various nucleophiles. The electron-deficient nature of the pyridine ring, enhanced by the electronegative nitrogen, facilitates these reactions, especially at the 2- and 4-positions. stackexchange.com

Substitution with Oxygen-Centered Nucleophiles (e.g., Alkoxides)

The bromine atom at the 2-position of this compound can be substituted by oxygen-centered nucleophiles, such as alkoxides. For instance, reaction with sodium methoxide (B1231860) can lead to the formation of a trimethoxypyridine derivative. The reaction of 2,6-dichloropyridine-3-carboxylic esters with methoxide anion has been shown to produce 6-methoxypyridine-3-carboxylic esters as the main product in methanol. pharm.or.jp

Table 1: Examples of SNAr Reactions with Oxygen-Centered Nucleophiles

| Reactant | Nucleophile | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|

| 5-Bromo-2,4-dimethoxypyridine (B1288186) | Sodium methoxide (NaOMe) | Methanol | 60–80 | 5-Methoxy-2,4-dimethoxypyridine | 72 |

| 5-Bromo-2,4-dimethoxypyridine | Potassium tert-butoxide (KOtBu) | DMSO | 100 | Not specified | Not specified |

| 2,6-Difluoropyridine-3-carboxylic ester | Methoxide anion | MeOH | 5 | 6-Methoxypyridine-3-carboxylic ester | Main product |

Data sourced from multiple examples of substituted pyridines to illustrate the general reactivity. pharm.or.jp

Substitution with Nitrogen-Centered Nucleophiles (e.g., Amines)

Nitrogen-centered nucleophiles, like amines, can displace the bromine atom in this compound. smolecule.com For example, the reaction of 2,6-dichloropyridine-3-carboxylic acid derivatives with methylamine (B109427) has been shown to yield the corresponding 2-methylaminopyridine product. pharm.or.jp The bromine substituent acts as a leaving group, allowing for the introduction of various amino functionalities. cymitquimica.com

Substitution with Carbon-Centered Nucleophiles

While less common than reactions with oxygen or nitrogen nucleophiles, carbon-centered nucleophiles can also participate in SNAr reactions with bromo-pyridines under specific conditions. These reactions provide a route for forming new carbon-carbon bonds.

Regioselectivity and Electronic Effects in Nucleophilic Attack

Nucleophilic attack on the pyridine ring is highly regioselective, favoring the positions ortho and para (2- and 4-positions) to the nitrogen atom. stackexchange.com This is because the anionic intermediate formed during the reaction is stabilized by resonance, with one resonance form placing the negative charge on the electronegative nitrogen atom. stackexchange.com The presence of electron-donating methoxy (B1213986) groups, as in this compound, can further influence the reactivity and regioselectivity of the substitution.

Metal-Catalyzed Cross-Coupling Reactions Involving the Bromine Atom of this compound

The bromine atom in this compound serves as a versatile handle for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. smolecule.com

Suzuki-Miyaura Coupling Reactions for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound with a halide, catalyzed by a palladium complex. beilstein-journals.org this compound can participate in Suzuki-Miyaura reactions, where the bromine atom is replaced by an aryl or vinyl group from a boronic acid or its ester. smolecule.com These reactions are typically carried out in the presence of a palladium catalyst and a base. evitachem.com

Table 2: General Conditions for Suzuki-Miyaura Coupling of Bromoaryl Compounds

| Component | Example Reagent/Condition | Role |

|---|---|---|

| Bromoaryl Compound | 2-Bromo-3-methyl-N-phenylbenzamide | Substrate |

| Organoboron Reagent | 1-Naphthylboronic acid | Coupling partner |

| Palladium Source | Pd₂(dba)₃ | Catalyst precursor |

| Ligand | Phosphine (B1218219) ligands | Stabilizes and activates the catalyst |

| Base | K₃PO₄ | Activates the organoboron reagent |

| Solvent | THF | Reaction medium |

| Temperature | 50 °C | To facilitate the reaction |

This table represents typical conditions for Suzuki-Miyaura reactions and may be adapted for this compound. beilstein-journals.org

The reaction proceeds through a catalytic cycle involving oxidative addition of the bromo-pyridine to the palladium(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst.

Sonogashira Coupling Reactions

The Sonogashira coupling is a powerful method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. researchgate.netmdpi.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. mdpi.comorganic-chemistry.org For this compound, this reaction allows for the introduction of various alkynyl groups at the 2-position, yielding 2-alkynyl-3,6-dimethoxypyridine derivatives. These products are valuable intermediates, particularly in the synthesis of pharmaceuticals and functional materials. mdpi.comrsc.org

The reaction generally proceeds under mild conditions. rsc.org Standard catalyst systems include a Pd(0) source, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) precursor like PdCl₂(PPh₃)₂, and a copper(I) salt, typically CuI. rsc.org The amine, often a trialkylamine like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), serves as both the base and, in some cases, the solvent. organic-chemistry.orgrsc.org The choice of solvent can influence reaction rates and yields, with polar aprotic solvents like dimethylformamide (DMF) and toluene (B28343) being commonly employed. lucp.net

Table 1: Representative Conditions for Sonogashira Coupling of this compound Note: The following conditions are based on established protocols for bromo-pyridines and related aryl bromides.

| Coupling Partner (Alkyne) | Palladium Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) |

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 65 |

| 1-Hexyne | Pd(PPh₃)₄ | CuI | Et₃N / Piperidine | Toluene | 70 |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | DIPEA | THF | 60-80 |

| Propargyl alcohol | Pd(OAc)₂ / PPh₃ | CuI | K₂CO₃ / Et₃N | Acetonitrile (B52724) | 80 |

| 4-Ethynylanisole | Pd₂(dba)₃ / XPhos | CuI | Cs₂CO₃ | Dioxane | 100 |

Negishi Coupling Reactions

The Negishi coupling facilitates the formation of a C-C bond between an organic halide and an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is highly versatile, allowing for the coupling of sp², sp³, and sp carbon centers. wikipedia.org In the context of this compound, Negishi coupling provides a route to introduce alkyl, vinyl, or aryl groups at the 2-position. The reaction demonstrates good functional group tolerance, although organozinc reagents are sensitive to moisture and air, necessitating anhydrous conditions. wikipedia.orgorgsyn.org

Palladium catalysts, such as Pd(PPh₃)₄ or systems generated from Pd₂(dba)₃ with phosphine ligands (e.g., XPhos), are commonly used due to their high yields and broad functional group compatibility. wikipedia.orgpreprints.orgmdpi.com Nickel catalysts, like Ni(acac)₂ or NiCl₂(dppp), also effectively promote the coupling. wikipedia.org The organozinc reagent can be pre-formed or generated in situ from the corresponding organohalide and activated zinc. wikipedia.orgorgsyn.org

Table 2: Representative Conditions for Negishi Coupling of this compound Note: The following conditions are based on established protocols for bromo-pyridines.

| Organozinc Reagent | Catalyst System | Solvent | Temperature (°C) |

| Phenylzinc chloride | Pd(PPh₃)₄ | THF | 65 (Reflux) |

| Ethylzinc bromide | Pd₂(dba)₃ / XPhos | Dioxane | 80-100 |

| 2-Thienylzinc chloride | PdCl₂(dppf) | THF | 65 (Reflux) |

| Vinylzinc bromide | NiCl₂(dppe) | THF / DMF | 50-70 |

| Benzylzinc chloride | Pd(OAc)₂ / SPhos | Toluene | 100 |

Stille Coupling Reactions

The Stille coupling reaction creates a C-C bond between an organic halide and an organostannane (organotin) reagent, catalyzed by palladium. harvard.edu A significant advantage of the Stille reaction is the stability of the organostannane reagents to air and moisture. However, a major drawback is the toxicity of the tin compounds and the difficulty in removing tin byproducts after the reaction. harvard.edu For this compound, this reaction enables the introduction of a wide variety of carbon-based fragments.

The reaction is typically performed with a Pd(0) catalyst, such as Pd(PPh₃)₄, or a Pd(II) precursor like Pd(OAc)₂. harvard.edu The addition of a copper(I) salt, such as CuI, can significantly accelerate the rate of reaction. harvard.edu The choice of solvent is often a polar aprotic one, like DMF, NMP, or dioxane. harvard.edu

Table 3: Representative Conditions for Stille Coupling of this compound Note: The following conditions are based on established protocols for bromo-pyridines and related aryl bromides.

| Organostannane Reagent | Catalyst System | Additive | Solvent | Temperature (°C) |

| Tributyl(vinyl)tin | Pd(PPh₃)₄ | - | Toluene | 110 |

| Tributyl(phenyl)tin | PdCl₂(PPh₃)₂ | CuI | DMF | 90-100 |

| Trimethyl(2-furyl)tin | Pd₂(dba)₃ / P(furyl)₃ | - | Dioxane | 100 |

| Tributyl(ethynyl)tin | Pd(OAc)₂ / PPh₃ | LiCl | THF | 70 |

| Tributyl(allyl)tin | AsPh₃ / Pd₂(dba)₃ | CuI | NMP | 80 |

Buchwald-Hartwig Amination and Related C-N Cross-Coupling

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. researchgate.netorganic-chemistry.org This reaction is an exceptionally general method for synthesizing aryl amines from primary or secondary amines. researchgate.netorganic-chemistry.org The reaction with this compound allows for the synthesis of various 2-amino-3,6-dimethoxypyridine derivatives, which are common scaffolds in medicinal chemistry. researchgate.net

The success of the Buchwald-Hartwig amination relies on a palladium catalyst, a bulky, electron-rich phosphine ligand, and a strong, non-nucleophilic base. researchgate.net Common catalyst precursors include Pd(OAc)₂ and Pd₂(dba)₃. researchgate.net Ligands such as BINAP, Xantphos, and other specialized Buchwald ligands (e.g., XPhos, RuPhos) are crucial for an efficient catalytic cycle. researchgate.netpnas.org A strong base, typically sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required for catalyst turnover. researchgate.netnih.gov The reaction is usually conducted in an inert solvent like toluene or dioxane at elevated temperatures. researchgate.netsmolecule.com

Table 4: Representative Conditions for Buchwald-Hartwig Amination of this compound Note: The following conditions are based on established protocols for 2-bromopyridines.

| Amine | Palladium Source | Ligand | Base | Solvent | Temperature (°C) |

| Morpholine | Pd₂(dba)₃ | Xantphos | NaOt-Bu | Toluene | 100 |

| Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 |

| Cyclohexylamine | Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100 |

| Diethylamine | PdCl₂(dppp) | - | NaOt-Bu | Toluene | 80 |

| Pyrrolidine | Pd₂(dba)₃ | RuPhos | LiHMDS | THF | 70 |

Heck Reactions

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. organic-chemistry.org This reaction typically involves the substitution of a vinylic hydrogen with the aryl group from the halide, leading to a new, more substituted alkene. diva-portal.org For this compound, the Heck reaction would couple the pyridine ring to an alkene at the 2-position.

The catalytic system usually consists of a palladium source, such as Pd(OAc)₂ or PdCl₂, often with a phosphine ligand like PPh₃ or P(o-tol)₃. organic-chemistry.org A base is required to neutralize the hydrogen halide produced during the reaction; common bases include triethylamine, potassium carbonate, or sodium acetate. organic-chemistry.org The reaction is often carried out in polar solvents like DMF or acetonitrile at high temperatures. diva-portal.org A key feature of the Heck reaction is its typical trans selectivity in the product alkene. organic-chemistry.org

Table 5: Representative Conditions for Heck Reaction of this compound Note: The following conditions are based on established protocols for aryl bromides.

| Alkene | Catalyst System | Base | Solvent | Temperature (°C) |

| Styrene | Pd(OAc)₂ | Et₃N | DMF | 100-120 |

| n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Acetonitrile | 100 |

| Acrylonitrile | PdCl₂ | NaOAc | DMA | 120 |

| Methyl vinyl ketone | Pd₂(dba)₃ / P(o-tol)₃ | DIPEA | Toluene/H₂O | 110 |

| 1-Octene | Pd(OAc)₂ / HP(tBu)₃·BF₄ | DABCO | Dioxane | 100 |

Scope and Limitations of Cross-Coupling with this compound

The utility of this compound in cross-coupling reactions is broad, yet subject to certain electronic and steric constraints. The electron-donating methoxy groups (+M effect) at the 3- and 6-positions increase the electron density of the pyridine ring. This electronic enrichment can facilitate the initial oxidative addition step in the catalytic cycle for many palladium-catalyzed reactions and helps to stabilize cationic intermediates.

However, the methoxy group at the 3-position, being ortho to the C-Br bond, can exert steric hindrance. This may impede the approach of bulky coupling partners or bulky catalyst-ligand complexes, potentially lowering reaction rates and yields compared to less substituted bromopyridines. The choice of ligand is therefore critical; bulkier ligands that promote reductive elimination may be required to overcome this hindrance and achieve efficient product formation.

The reactivity of the C-Br bond is intermediate among the halogens, being generally less reactive than a C-I bond but more reactive than a C-Cl bond. orgsyn.org This allows for potential chemoselective couplings if other halide functionalities are present in the coupling partner. A limitation across all these reactions is the potential for catalyst inhibition. The pyridine nitrogen can coordinate to the palladium center, which can sometimes slow down or inhibit the catalytic cycle, an effect that may be mitigated by the choice of ligand and reaction conditions. mdpi.com Furthermore, while reactions like the Stille coupling are versatile, the toxicity of organotin reagents and byproducts presents a significant limitation for large-scale or green chemistry applications. harvard.edu

Electrophilic Aromatic Substitution (EAS) on this compound

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the π-system of the aromatic ring, followed by the restoration of aromaticity through deprotonation. researchgate.net The regioselectivity of EAS on a substituted pyridine ring is governed by the combined directing effects of the existing substituents. In this compound, the ring contains two strong activating, ortho, para-directing methoxy groups (-OCH₃) and one deactivating, ortho, para-directing bromo group (-Br).

The methoxy group at C-6 activates the ortho position (C-5) and the para position (C-3, already substituted). The methoxy group at C-3 activates its ortho positions (C-2 and C-4) and its para position (C-6, already substituted). The bromo group at C-2 deactivates the ring but directs incoming electrophiles to its ortho position (C-3, already substituted) and para position (C-5).

Considering these effects in concert:

Position C-5: Is activated and ortho to the C-6 methoxy group. It is also para to the C-2 bromo group.

Position C-4: Is activated and ortho to the C-3 methoxy group.

The methoxy groups are strong activators, and their influence will dominate over the deactivating bromo group. The synergistic activation at position C-5 (activated by the C-6 methoxy and directed by the C-2 bromo) and the strong activation at C-4 (by the C-3 methoxy) makes these two sites the most probable for electrophilic attack. The synthesis of 3-bromo-2,6-dimethoxypyridine (B88038) from 2,6-dimethoxypyridine (B38085) by bromination with N-bromosuccinimide (NBS) highlights the strong directing effect of the methoxy groups to the adjacent position. researchgate.net By analogy, further substitution on this compound is expected to be highly regioselective, favoring positions 4 or 5. For example, nitration (using HNO₃/H₂SO₄) or further halogenation (e.g., with NBS or NCS) would be predicted to yield the 4- or 5-substituted product, with the exact ratio depending on the specific electrophile and reaction conditions.

Regiochemical Considerations in Electrophilic Attack

The pyridine ring is inherently electron-deficient compared to benzene, making it less susceptible to electrophilic aromatic substitution. quimicaorganica.orggcwgandhinagar.com Reactions typically require harsh conditions, and substitution generally occurs at the 3-position (meta to the nitrogen) to avoid the formation of an unstable intermediate with a positive charge on the electronegative nitrogen atom. quimicaorganica.orgaklectures.comquora.com

However, the reactivity and regioselectivity of the pyridine nucleus are significantly modified by the substituents present on the ring. In the case of this compound, the electronic properties of the bromo and methoxy groups are the dominant factors.

Methoxy Groups (-OCH₃): The two methoxy groups are powerful activating substituents. They exert a strong positive mesomeric effect (+M) by donating lone-pair electron density into the ring, and a weaker negative inductive effect (-I). The +M effect is dominant, increasing the electron density of the pyridine ring and making it more susceptible to electrophilic attack. Methoxy groups are ortho, para-directing.

In this compound, the strong activating nature of the two methoxy groups overcomes the deactivating effects of both the ring nitrogen and the bromine atom. The regiochemical outcome of electrophilic attack is determined by the combined directing influence of all three substituents on the available C4 and C5 positions.

Attack at C4: This position is ortho to the C3-methoxy group and meta to the C6-methoxy and C2-bromo groups. The directing influence of the C3-methoxy group strongly favors substitution at this site.

Attack at C5: This position is ortho to the C6-methoxy group and meta to the C3-methoxy group. The C6-methoxy group directs toward this position.

Considering the combined effects, the C4 position is electronically enriched by the powerful ortho-directing C3-methoxy group, making it the most probable site for electrophilic substitution.

Directed Ortho-Metalation (DoM) and Lithiation Strategies for this compound

Directed ortho-metalation (DoM) is a potent synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic compounds, including pyridines. wikipedia.orgresearchgate.net This method utilizes a directing metalation group (DMG) which coordinates to an organolithium reagent, directing deprotonation (lithiation) to the adjacent ortho position. wikipedia.org Methoxy groups are well-established and effective DMGs. harvard.edu

For this compound, both the C3-methoxy and C6-methoxy groups can serve as DMGs. This presents the possibility of lithiation at either the C4 position (ortho to the C3-methoxy) or the C5 position (ortho to the C6-methoxy). The regiochemical outcome can be influenced by the choice of base and the specific reaction conditions. This approach allows for the introduction of a wide variety of functional groups with high regioselectivity that is often complementary to electrophilic aromatic substitution. nih.gov

Formation of Organolithium Intermediates

The generation of an organolithium intermediate from this compound is typically achieved by treating the substrate with a strong lithium base in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures (e.g., -78 °C). wikipedia.orgnih.gov The base abstracts a proton from the position ortho to one of the directing methoxy groups.

Commonly used lithiating agents include:

n-Butyllithium (n-BuLi): A widely used and highly reactive alkyllithium base.

sec-Butyllithium (s-BuLi): A stronger and more sterically hindered base than n-BuLi.

Lithium Diisopropylamide (LDA): A strong, non-nucleophilic amide base, which can be advantageous in preventing unwanted addition reactions to the pyridine ring. nih.gov

The selection of the base is crucial, as metalation of pyridines can sometimes be complicated by competitive 1,2-addition of the organometallic reagent into the pyridine ring. harvard.edu However, the presence of strong directing groups like methoxy substituents makes DoM an efficient process. harvard.eduresearchgate.net In some systems, complex bases such as TMP-amides (TMP = 2,2,6,6-tetramethylpiperidyl) or mixed n-BuLi-alkoxide aggregates are used to enhance efficiency and regioselectivity. researchgate.netresearchgate.net

| Lithiating Agent | Solvent | Temperature | Typical Outcome |

|---|---|---|---|

| n-Butyllithium (n-BuLi) | Tetrahydrofuran (THF) | -78 °C | Formation of a lithiated species at C4 or C5, directed by the methoxy groups. |

| Lithium Diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 °C | Deprotonation at the most acidic C-H bond, typically ortho to a DMG. |

Subsequent Reactions with Electrophiles

Once formed, the aryllithium intermediate is a powerful nucleophile and can be trapped by a diverse range of electrophiles to introduce new functional groups onto the pyridine ring. wikipedia.org The reaction involves the addition of the chosen electrophile to the reaction mixture, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at the site of lithiation.

This two-step sequence (lithiation followed by electrophilic quench) provides access to a vast array of substituted pyridine derivatives that would be difficult to synthesize via other methods. For instance, studies on closely related dimethoxypyridines have demonstrated that lithiation followed by reaction with trimethylborate and subsequent oxidation yields the corresponding hydroxypyridine derivative. nih.gov

| Electrophile | Reagent Example | Product Functional Group |

|---|---|---|

| Carbonyl Compounds | Aldehydes (e.g., Benzaldehyde), Ketones (e.g., Acetone) | Secondary/Tertiary Alcohols |

| Carbon Dioxide | CO₂ (gas) or Dry Ice | Carboxylic Acid |

| Alkyl Halides | Iodomethane (CH₃I) | Alkyl Group (e.g., -CH₃) |

| Borates | Trimethylborate B(OMe)₃ | Boronic Ester (precursor to -OH or for Suzuki coupling) |

| Halogen Sources | Iodine (I₂), 1,2-Dibromo-1,1,2,2-tetrachloroethane | Halogens (e.g., -I, -Br) |

| Silyl Halides | Trimethylsilyl chloride (TMSCl) | Silyl Group (e.g., -Si(CH₃)₃) |

Functional Group Interconversions and Modifications of this compound Derivatives

Derivatives of this compound can undergo further transformations by modifying the existing functional groups—namely the C2-bromo atom and the C3/C6-methoxy groups.

The bromine atom at the C2 position is particularly valuable as a handle for transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming new C-C, C-N, and C-O bonds. Key examples include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst to form a new C-C bond. rsc.org

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form a C-N bond, yielding aminopyridine derivatives.

Sonogashira Coupling: Palladium-catalyzed reaction with a terminal alkyne to install an alkynyl group.

Another notable transformation is the "halogen dance" reaction, a base-induced isomerization of a halogen on an aromatic ring. In related systems, treatment with a strong base like LDA has been shown to cause the migration of a bromine atom from one position to another on the pyridine ring, providing a route to otherwise inaccessible isomers. nih.gov

Advanced Spectroscopic and Structural Characterization of 2 Bromo 3,6 Dimethoxypyridine Derivatives and Intermediates

Elucidation of Reaction Mechanisms via In Situ Spectroscopic Techniques

In situ spectroscopic techniques are powerful tools for gaining real-time insights into the reaction dynamics involving 2-bromo-3,6-dimethoxypyridine. By monitoring reactions as they happen, chemists can identify transient intermediates, determine reaction kinetics, and ultimately elucidate complex reaction mechanisms.

Techniques such as in situ Raman spectroscopy can be particularly valuable. For instance, by interfacing a Raman spectrometer with a reaction vessel, it's possible to track the progress of a reaction in real time. This has been successfully applied to monitor microwave-promoted reactions, allowing for the determination of reaction completion and optimization of reaction times. researchgate.net The ability to observe the vibrational modes of molecules within the reaction mixture provides direct evidence for the formation and consumption of species, which is crucial for understanding the mechanistic steps of a reaction. researchgate.netarxiv.org For example, in a hypothetical reaction involving this compound, one could monitor the disappearance of the C-Br stretching vibration and the appearance of new bands corresponding to the product.

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique for monitoring reaction progress. It can provide detailed structural information about the species present in the reaction mixture at any given time, which is invaluable for identifying intermediates and understanding reaction pathways. thieme-connect.com

Application of Multidimensional NMR Spectroscopy for Complex Derivative Characterization

The structural elucidation of complex derivatives of this compound heavily relies on multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, complex structures often require the use of two-dimensional (2D) techniques to unambiguously assign all signals and establish connectivity. ipb.ptkpfu.ru

Commonly employed 2D NMR experiments include:

COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, typically through two or three bonds. This is fundamental for identifying spin systems within a molecule. kpfu.ru

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates proton signals with the directly attached carbon atoms, providing a direct link between the ¹H and ¹³C spectra. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is crucial for connecting different spin systems and piecing together the carbon skeleton of a molecule. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing information about the stereochemistry and conformation of the molecule.

For instance, in the characterization of a novel derivative formed from a reaction of this compound, a combination of these experiments would be essential. The COSY spectrum would reveal the proton-proton connectivities within the pyridine (B92270) ring and any attached side chains. The HSQC spectrum would then assign the corresponding carbon signals. The HMBC spectrum would be pivotal in establishing the connectivity between the pyridine ring and any substituents, as well as confirming the relative positions of the methoxy (B1213986) groups and the bromine atom. Finally, NOESY or ROESY experiments could be used to determine the spatial arrangement of different parts of the molecule, which is particularly important for stereochemically complex derivatives. The application of these techniques is a standard and powerful approach for the structural characterization of a wide range of heterocyclic compounds. ipb.pt

Table 1: Representative ¹H and ¹³C NMR Data for Pyridine Derivatives This table is a generalized representation and actual chemical shifts for this compound and its derivatives will vary based on the specific structure and solvent.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Typical 2D NMR Correlations |

|---|---|---|---|

| H-4 | 6.5 - 7.5 | 110 - 125 | COSY with H-5; HMBC to C-2, C-3, C-5, C-6 |

| H-5 | 6.5 - 7.5 | 110 - 125 | COSY with H-4; HMBC to C-3, C-4, C-6 |

| OCH₃ (at C-3) | 3.8 - 4.1 | 55 - 60 | HMBC to C-3 |

| OCH₃ (at C-6) | 3.8 - 4.1 | 55 - 60 | HMBC to C-6 |

| C-2 | - | 140 - 155 | HMBC from H-4 |

| C-3 | - | 150 - 165 | HMBC from H-4, H-5, OCH₃ |

| C-4 | - | 100 - 115 | HSQC with H-4; HMBC from H-5 |

| C-5 | - | 100 - 115 | HSQC with H-5; HMBC from H-4 |

High-Resolution Mass Spectrometry in Elucidating Reaction Pathways and Byproducts

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of this compound derivatives and for identifying byproducts in a reaction mixture. By providing highly accurate mass measurements, HRMS allows for the confident assignment of molecular formulas to observed ions. acs.org

In the context of reactions involving this compound, HRMS can be used to:

Confirm the identity of the desired product: By comparing the experimentally measured mass with the calculated mass for the expected product, one can confirm its formation.

Identify unexpected products and byproducts: The high accuracy of HRMS allows for the determination of molecular formulas for unknown peaks in the mass spectrum, providing crucial clues about side reactions that may have occurred.

Elucidate reaction pathways: By identifying intermediates and byproducts, HRMS can help to piece together the steps of a reaction mechanism. For example, the detection of a species corresponding to the loss of a methoxy group or the addition of a solvent molecule can provide insight into the reactivity of the system.

Techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used to generate ions from the reaction mixture for analysis by HRMS. rsc.org For more volatile compounds, Gas Chromatography coupled with Mass Spectrometry (GC-MS) can be employed.

X-ray Crystallography for Absolute Configuration and Conformational Analysis of Derivatives

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration and preferred conformation in the solid state. d-nb.infonih.gov For chiral derivatives of this compound, X-ray crystallography provides unambiguous proof of their stereochemistry.

The process involves growing a single crystal of the compound of interest, which can sometimes be challenging for small molecules. d-nb.info Once a suitable crystal is obtained, it is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a detailed model of the electron density within the crystal. This model reveals the precise positions of all atoms in the molecule, the bond lengths, bond angles, and torsional angles.

For chiral molecules, the use of anomalous dispersion effects can allow for the determination of the absolute configuration, which is crucial for understanding the biological activity of many compounds. researchgate.net X-ray crystallography has been successfully used to determine the absolute configuration of a wide variety of natural products and synthetic molecules. researchgate.net In the study of this compound derivatives, X-ray crystallography could be used to:

Determine the relative and absolute stereochemistry of any chiral centers.

Analyze the conformation of the molecule in the solid state, including the orientation of the methoxy groups and any other substituents.

Investigate intermolecular interactions, such as hydrogen bonding or π-stacking, which can influence the packing of molecules in the crystal lattice. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Monitoring Functional Group Transformations and Structural Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can be used to monitor their transformations during a chemical reaction. arxiv.org These two techniques are complementary, as some vibrational modes may be strong in the IR spectrum and weak or absent in the Raman spectrum, and vice versa. arxiv.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its bonds. The frequency of the absorbed radiation is characteristic of the type of bond and the functional group it is in. For derivatives of this compound, IR spectroscopy can be used to identify key functional groups, such as:

C-O stretching vibrations of the methoxy groups.

C=C and C=N stretching vibrations of the pyridine ring.

C-H stretching and bending vibrations of the aromatic ring and methoxy groups.

The C-Br stretching vibration, which is typically found in the fingerprint region of the spectrum.

By comparing the IR spectrum of the starting material with that of the product, one can monitor the disappearance of reactant bands and the appearance of new bands corresponding to the product, thus confirming that a functional group transformation has occurred.

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of light by a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations. arxiv.org For pyridine derivatives, Raman spectroscopy can provide complementary information to IR spectroscopy, especially for the vibrations of the aromatic ring. jconsortium.comijfans.org

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectroscopy. jconsortium.comjchps.com By calculating the theoretical vibrational frequencies and intensities, it is possible to make more accurate assignments of the observed bands in the IR and Raman spectra.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| C-H (aromatic) | Stretching | 3000 - 3100 | IR, Raman |

| C-H (methoxy) | Stretching | 2850 - 2960 | IR, Raman |

| C=C, C=N (pyridine ring) | Stretching | 1400 - 1600 | IR, Raman |

| C-O (methoxy) | Stretching | 1000 - 1300 | IR |

| C-H (aromatic) | Out-of-plane bending | 700 - 900 | IR |

Computational and Theoretical Studies on 2 Bromo 3,6 Dimethoxypyridine Chemistry

Electronic Structure and Molecular Orbital Theory Applied to 2-Bromo-3,6-dimethoxypyridine

The reactivity of this compound is fundamentally governed by the electronic interplay of its substituents on the pyridine (B92270) ring. The two methoxy (B1213986) groups (-OCH₃) and the bromine atom (-Br) exert competing electronic effects that dictate the electron density distribution across the aromatic system.

Methoxy Groups : The oxygen atoms of the methoxy groups possess lone pairs that can be delocalized into the pyridine ring through a positive mesomeric (+M) or resonance effect. This effect increases the electron density, particularly at the ortho and para positions relative to the substituent. In this compound, the methoxy groups at positions 3 and 6 activate the ring towards electrophilic attack.

Bromine Atom : The bromine atom is highly electronegative and withdraws electron density from the ring via a negative inductive (-I) effect, which deactivates the ring. However, like other halogens, it can also exhibit a weak +M effect by donating lone pair electrons, which tends to direct incoming electrophiles to the ortho and para positions.

The net result of these influences is a complex electronic landscape. Computational methods such as Density Functional Theory (DFT) are employed to quantify this landscape. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy and localization of the HOMO indicate the molecule's ability to donate electrons and suggest the likely sites for electrophilic attack. Conversely, the LUMO's characteristics point to the sites susceptible to nucleophilic attack. For instance, in related bromo-substituted pyridines, the LUMO is often localized at the carbon-bromine bond, indicating its role as the primary site for nucleophilic substitution or metal-catalyzed cross-coupling reactions.

| Substituent | Position | Primary Electronic Effect | Influence on Pyridine Ring |

|---|---|---|---|

| Bromo (-Br) | 2 | Inductive Withdrawal (-I) | Deactivates the ring; acts as a leaving group. |

| Methoxy (-OCH₃) | 3 | Resonance Donation (+M) | Activates the ring, especially at ortho/para positions. |

| Methoxy (-OCH₃) | 6 | Resonance Donation (+M) | Activates the ring, especially at ortho/para positions. |

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations are a powerful asset for mapping the potential energy surfaces of chemical reactions involving this compound. These calculations can identify and characterize the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. rsc.org The activation energy, derived from the energy difference between the reactants and the transition state, is a key determinant of the reaction rate.

For this compound, computational studies can elucidate the mechanisms of various transformations, such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. In these reactions, the methoxy groups are known to stabilize transition states through resonance, which can be quantified through calculation. For example, in modeling a Suzuki-Miyaura reaction, DFT can be used to compare different potential pathways, such as oxidative addition, transmetalation, and reductive elimination. Studies on structurally similar systems have shown that factors like solvent polarity can preferentially solvate certain transition state isomers, thereby dictating the regiochemical outcome of the reaction. pharm.or.jp Furthermore, computations can reveal subtle effects, like the role of intramolecular O-metal chelation in the transition state of cross-coupling reactions involving ortho-methoxyaryl boronic acids, which can significantly influence selectivity. beilstein-journals.org

Prediction of Reactivity and Regioselectivity through Computational Models

One of the most valuable applications of computational chemistry is the prediction of reactivity and regioselectivity, guiding synthetic efforts and minimizing trial-and-error experimentation. For substituted pyridines, DFT-based models have proven effective in forecasting the outcomes of functionalization reactions.

These models often analyze properties derived from the calculated electronic structure:

Frontier Molecular Orbitals (FMOs) : As mentioned, the location of the LUMO can predict the site of nucleophilic attack, while the HOMO can predict electrophilic attack sites. In many cross-coupling reactions involving halopyridines, the reaction occurs at the site where the LUMO is most heavily localized.

Electrostatic Potential (ESP) and Atomic Charges : Calculating the distribution of charge on the molecule's surface can reveal electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Natural Population Analysis (NPA) is a method to assign partial atomic charges. A predictive model for C-H amination on substituted pyridines found that the reaction generally occurs at the site with the greatest difference in NPA values between the neutral arene and its cation radical. nih.gov

Computed Acidity : For reactions involving deprotonation, such as directed ortho-metalation, the regioselectivity can be predicted by calculating the kinetic or thermodynamic acidity (pKa values) of the various C-H bonds in the molecule. Studies on methoxy-substituted pyridines have successfully used computed pKa values to explain the observed regioselectivity of metalation. researchgate.net

In the case of this compound, the strong electron-donating effect of the methoxy groups at positions 3 and 6 would be expected to direct electrophilic substitution to the C4 and C5 positions. However, the bromine at C2 is the most likely site for reactions involving metal-halogen exchange or cross-coupling. Computational models can precisely quantify these competing influences to predict the most favorable reaction site under specific conditions. thieme-connect.com

| Computational Method | Predicted Property | Application to this compound | Reference Example |

|---|---|---|---|

| Frontier Molecular Orbital (FMO) Analysis | Site of nucleophilic/electrophilic attack | Predicts cross-coupling at C2-Br bond | LUMO localization on C-Br bond in related compounds. |

| Natural Population Analysis (NPA) | Site of C-H functionalization | Predicts reactivity of C4-H vs. C5-H | Amination of 2,6-dimethoxypyridine (B38085) occurs at the computationally predicted site. nih.gov |

| Computed pKa Values | Site of deprotonation | Determines most acidic proton for metalation | Regioselectivity of deprotometalation of dimethoxypyridines correlates with computed CH acidity. researchgate.net |

Conformational Analysis and Intermolecular Interactions of this compound

The three-dimensional structure and conformational flexibility of this compound, along with its potential for intermolecular interactions, are critical to understanding its physical properties and its behavior in condensed phases. The methoxy groups are not fixed in space and can rotate around the C-O bonds. Computational methods like DFT or semi-empirical methods like PM3 can be used to explore the conformational landscape of the molecule. researchgate.net This involves calculating the relative energies of different rotamers (conformers that differ by rotation about single bonds) to identify the most stable, low-energy conformations. For sterically hindered arylpyridines, calculations can also determine the energy barriers to rotation, which is relevant for studying phenomena like atropisomerism. beilstein-journals.org

Furthermore, computational chemistry is used to study and visualize the non-covalent interactions that govern how molecules of this compound interact with each other and with solvent molecules.

Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron-rich and electron-poor regions on the molecular surface, predicting sites for hydrogen bonding and other electrostatic interactions. beilstein-journals.org

Quantum Theory of Atoms in Molecules (QTAIM) can analyze the electron density topology to identify and characterize intermolecular interactions, such as hydrogen bonds and weaker C-H···N or π-π stacking interactions, which have been observed in the crystal structures of similar pyridine derivatives. beilstein-journals.orgresearchgate.netresearchgate.net

Solvation Models : The interaction with solvents can be modeled using continuum solvation models, which can calculate properties like the solvation free energy, providing insight into the molecule's solubility and stability in different media. umn.edu

Spectroscopic Property Prediction and Validation for this compound and its Derivatives

Computational methods are widely used to predict various spectroscopic properties, which serves as a crucial link between theoretical models and experimental reality. By comparing calculated spectra with measured spectra, the accuracy of the computational model and the proposed molecular structure can be validated.

Vibrational Spectroscopy : DFT calculations are routinely used to predict the infrared (IR) and Raman spectra of molecules. The process involves first finding the optimized equilibrium geometry of the molecule and then calculating the second derivatives of the energy with respect to atomic displacements. This yields the vibrational frequencies and intensities. Theoretical spectra for related molecules like 3,5-dibromo-2,6-dimethoxy pyridine have been calculated and compared with experimental data to aid in the assignment of vibrational modes. jchps.comjchps.com

NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants can also be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These predictions are invaluable for structural elucidation, especially for complex molecules where empirical assignment is difficult.

Electronic Spectroscopy : Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption of light in the UV-Visible range. This allows for the calculation of the absorption spectrum and provides insight into the electronic structure and photophysical properties of the molecule.

The table below illustrates the principle of comparing calculated and experimental data for a related substituted aromatic compound, demonstrating the typical accuracy of such predictions.

| Vibrational Mode Assignment | Experimental FT-IR | Experimental FT-Raman | Calculated (DFT/B3LYP) |

|---|---|---|---|

| C-Br Stretch | 670 | 671 | 668 |

| C≡N Stretch | 2230 | 2229 | 2232 |

| C-H Stretch (Aromatic) | 3080 | 3081 | 3083 |

Applications of 2 Bromo 3,6 Dimethoxypyridine and Its Derivatives in Synthetic Chemistry and Material Science

Role as Versatile Building Blocks for Complex Heterocyclic Scaffolds

2-Bromo-3,6-dimethoxypyridine serves as a foundational building block for the construction of more complex heterocyclic compounds. evitachem.com Its utility stems from the reactivity of the bromine atom at the 2-position of the pyridine (B92270) ring, which allows for a variety of chemical transformations to introduce new functional groups and build intricate molecular architectures.

The primary reactions that underscore its role as a versatile building block include:

Cross-Coupling Reactions: The carbon-bromine bond is highly amenable to participating in transition metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. Notable examples include the Suzuki-Miyaura, Stille, and Negishi couplings, which are used to connect the pyridine core to other aryl or vinyl groups. evitachem.commdpi.com For instance, the Suzuki-Miyaura reaction between a bromopyridine and a boronic acid, catalyzed by a palladium complex, is a common strategy for synthesizing biaryl compounds, including bipyridine derivatives which are themselves important structural motifs. mdpi.combeilstein-journals.orgpreprints.org

Nucleophilic Aromatic Substitution (SNAr): The bromine atom can be displaced by a variety of nucleophiles, such as amines, alkoxides, or thiols. This allows for the direct introduction of diverse functionalities onto the pyridine ring, leading to a wide array of substituted heterocyclic products.

Halogenation: Further functionalization of the pyridine ring can be achieved through regioselective halogenation, as demonstrated in the bromination of activated pyridines like 2,6-dimethoxypyridine (B38085) using N-bromosuccinimide (NBS). thieme-connect.com

The strategic application of these reactions enables chemists to use this compound as a key intermediate in multi-step syntheses, leading to compounds with significant structural complexity. evitachem.com This is particularly relevant in medicinal chemistry and materials science, where the pyridine scaffold is a common feature in biologically active molecules and functional materials. evitachem.comresearchgate.net

| Reaction Type | Reagents & Conditions | Product Type | Significance |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl- or vinyl-substituted pyridines | Forms C(sp²)-C(sp²) bonds; crucial for biaryl and poly-aryl synthesis. evitachem.combeilstein-journals.org |

| Nucleophilic Substitution | Nucleophiles (amines, thiols, alkoxides) | Amino-, thio-, or alkoxy-substituted pyridines | Direct functionalization of the pyridine ring. |

| Reduction | Reducing agents | 3,6-dimethoxypyridine | Removes the bromine atom when desired. |

Precursors in the Synthesis of Advanced Organic Materials

The unique electronic properties imparted by the pyridine ring and its substituents make this compound and its derivatives attractive precursors for advanced organic materials. evitachem.comsmolecule.com These materials often possess specific optical or electronic functionalities for use in fields like electronics and photonics. evitachem.comresearchgate.net

Derivatives of this compound can be used as monomers in the synthesis of conjugated polymers. The incorporation of pyridine units into polymer backbones, such as that of poly(p-phenylenevinylene) (PPV), can significantly alter the material's properties. google.comresearchgate.net Pyridine is an electron-deficient (electron-accepting) ring, and its inclusion can create donor-acceptor systems within the polymer chain. researchgate.net This architectural feature is crucial for tuning the electrochemical band gap and the photoluminescent characteristics of the resulting polymer. researchgate.netuab.cat

For example, copolymers containing trisubstituted pyridine units and phenylenevinylene segments have been synthesized via palladium-catalyzed Heck coupling reactions. researchgate.net These polymers were found to be soluble in common organic solvents and exhibited tunable electrochemical band gaps, demonstrating the utility of pyridine-containing monomers in creating processable materials with tailored electronic properties. researchgate.net The synthesis of such polymers often begins with a brominated pyridine monomer, which undergoes polymerization with a suitable co-monomer. researchgate.net

| Polymer Type | Synthetic Route | Key Property Influence of Pyridine Unit | Potential Application |

|---|---|---|---|

| Poly(phenylenevinylene-co-Pyridine) (PPVPY) | Heck or Suzuki Coupling | Acts as an electron-acceptor, lowering the LUMO and tuning the band gap. researchgate.net | Organic Light-Emitting Diodes (OLEDs), photovoltaic devices. researchgate.netdavidlu.net |

| Poly(p-phenylene) derivatives | Suzuki Coupling | Improves electron affinity and can enhance solubility. google.comacs.org | Electron-transporting materials. google.com |

Heterocyclic compounds form the core of many synthetic dyes and pigments. researchgate.net this compound serves as a valuable starting material for creating such chromophores. Through cross-coupling reactions, the pyridine core can be extended into larger conjugated systems, which is a fundamental requirement for a molecule to absorb visible light and thus have color. Bipyridine derivatives, which can be synthesized from bromopyridines, are well-known for their use as photosensitizers, a class of functional dyes that are central to technologies like dye-sensitized solar cells and photodynamic therapy. mdpi.compreprints.org The methoxy (B1213986) groups on the ring can act as auxochromes, modifying the color and intensity of the dye.

Derivatives of this compound are used to synthesize ligands for transition metal catalysts. Ligands play a critical role in catalysis by binding to a metal center and modulating its reactivity, selectivity, and stability. Bipyridines, which are readily synthesized via the coupling of bromopyridine precursors, are among the most widely used classes of ligands in coordination chemistry and catalysis. mdpi.compreprints.org

The electronic nature of the ligand is paramount. The electron-donating methoxy groups in derivatives of this compound can increase the electron density on the metal center to which the final ligand coordinates. google.com This electronic tuning can enhance the catalytic activity for various transformations, including cross-coupling reactions and atom transfer radical polymerization (ATRP). mdpi.comgoogle.com

Components of Functional Dyes and Pigments

Intermediates in the Development of New Synthetic Reagents

Beyond being a simple building block, this compound can be converted into more reactive synthetic reagents. A key transformation is the metal-halogen exchange, typically using an organolithium reagent like n-butyllithium. This reaction would convert the relatively unreactive C-Br bond into a highly nucleophilic C-Li bond, generating a lithiated pyridine species. This new organometallic reagent can then react with a wide range of electrophiles, providing a powerful method for introducing new functional groups that are not accessible through direct substitution or coupling reactions.

Furthermore, derivatives of this compound can be used to generate other useful reagents. For example, potassium 3-(trifluoroborato)-2,6-dimethoxypyridine, a reagent used in Suzuki coupling reactions, is a derivative that could be synthesized from the parent bromo-compound, highlighting its role as an intermediate for creating specialized reagents. pnas.org

Chiral Pool Applications (if applicable to derivatives)

While this compound itself is not chiral, its derivatives can be designed to possess chirality and find applications in asymmetric synthesis. The field of asymmetric catalysis often relies on chiral ligands to control the stereochemical outcome of a reaction.

Axially Chiral Bipyridines: Coupling reactions involving ortho-substituted pyridines can lead to the formation of atropisomers—stereoisomers that arise from restricted rotation around a single bond. beilstein-journals.org Derivatives of this compound could be used to synthesize such axially chiral biaryl compounds. These molecules, particularly chiral 2,2'-bipyridines, are highly sought after as ligands for asymmetric catalysis. beilstein-journals.orgresearchgate.net

Chiral DMAP Analogs: Chiral derivatives of 4-(dimethylamino)pyridine (DMAP) are effective catalysts for a variety of asymmetric transformations. bham.ac.uk The synthesis of these catalysts often involves functionalizing a pyridine ring at the 3- and/or 5-positions with chiral auxiliaries. bham.ac.uk By analogy, this compound could serve as a starting point for novel chiral pyridine-based catalysts, where the methoxy groups and a chiral substituent (introduced via reaction at the bromine position) work in concert to induce stereoselectivity.